molecular formula C24H22O8 B15139892 Denv-IN-7

Denv-IN-7

Cat. No.: B15139892
M. Wt: 438.4 g/mol
InChI Key: WZNMXJDYXLNYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Denv-IN-7 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating dengue virus infections. Dengue virus, a member of the Flaviviridae family, is responsible for causing dengue fever, a mosquito-borne illness that affects millions of people worldwide. The compound this compound has shown promise in inhibiting the replication of the dengue virus, making it a potential candidate for therapeutic development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Denv-IN-7 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halogens and alkylating agents.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Denv-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions, often using reagents like sodium borohydride, can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on this compound are replaced with other groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Alkyl halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications.

Scientific Research Applications

Denv-IN-7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its antiviral properties, particularly against dengue virus, and its effects on cellular pathways.

    Medicine: Potential therapeutic agent for treating dengue fever and other viral infections.

    Industry: Could be used in the development of antiviral coatings and materials.

Properties

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

IUPAC Name

[4-oxo-2-phenyl-5,6-di(propanoyloxy)chromen-7-yl] propanoate

InChI

InChI=1S/C24H22O8/c1-4-19(26)30-18-13-17-22(15(25)12-16(29-17)14-10-8-7-9-11-14)24(32-21(28)6-3)23(18)31-20(27)5-2/h7-13H,4-6H2,1-3H3

InChI Key

WZNMXJDYXLNYEO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC(=O)CC)OC(=O)CC

Origin of Product

United States

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